2-Amino-3,5-dichloro-6-fluorobenzylamine
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Overview
Description
2-Amino-3,5-dichloro-6-fluorobenzylamine is an organic compound with the molecular formula C7H6Cl2FN. It is a derivative of benzylamine, characterized by the presence of amino, dichloro, and fluoro substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5-dichloro-6-fluorobenzylamine typically involves multi-step organic reactions. One common method starts with the nitration of 3,5-dichloro-6-fluorotoluene to introduce a nitro group. This is followed by reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The final step involves the conversion of the resulting 2-amino-3,5-dichloro-6-fluorotoluene to this compound through a reaction with ammonia .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for monitoring and controlling reaction conditions is also common to maintain product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,5-dichloro-6-fluorobenzylamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to remove halogen substituents under specific conditions.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Dehalogenated amines.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
2-Amino-3,5-dichloro-6-fluorobenzylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3,5-dichloro-6-fluorobenzylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,5-dichlorobenzylamine
- 2-Amino-3,5-difluorobenzylamine
- 2-Amino-3,5-dibromobenzylamine
Uniqueness
2-Amino-3,5-dichloro-6-fluorobenzylamine is unique due to the combination of chlorine and fluorine substituents, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing and electron-donating groups on the benzene ring can lead to distinct properties compared to similar compounds .
Properties
IUPAC Name |
2-(aminomethyl)-4,6-dichloro-3-fluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2FN2/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1H,2,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLCLGQEXZIMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)CN)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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